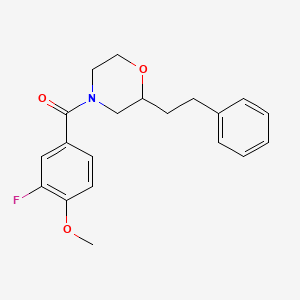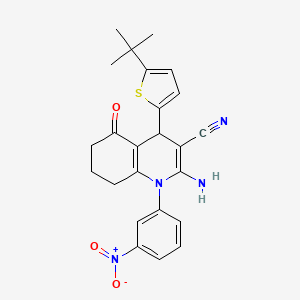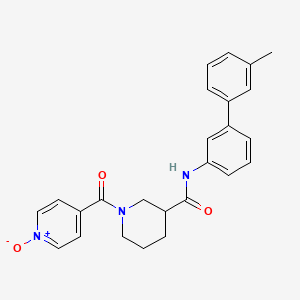![molecular formula C18H20N6O B5984293 5-(5-methoxy-2-pyrazol-1-ylphenyl)-3-methyl-1-propan-2-yl-4H-imidazo[4,5-c]pyrazole](/img/structure/B5984293.png)
5-(5-methoxy-2-pyrazol-1-ylphenyl)-3-methyl-1-propan-2-yl-4H-imidazo[4,5-c]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-methoxy-2-pyrazol-1-ylphenyl)-3-methyl-1-propan-2-yl-4H-imidazo[4,5-c]pyrazole is a complex heterocyclic compound that features both pyrazole and imidazole moieties. These structures are known for their versatility in organic synthesis and medicinal chemistry. The compound’s unique structure makes it a subject of interest for various scientific research applications, including its potential use in pharmaceuticals and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-methoxy-2-pyrazol-1-ylphenyl)-3-methyl-1-propan-2-yl-4H-imidazo[4,5-c]pyrazole typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclocondensation of acetylenic ketones with hydrazines, followed by further functionalization to introduce the methoxy and methyl groups . The reaction conditions often include the use of ethanol as a solvent and mild heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-(5-methoxy-2-pyrazol-1-ylphenyl)-3-methyl-1-propan-2-yl-4H-imidazo[4,5-c]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Aplicaciones Científicas De Investigación
5-(5-methoxy-2-pyrazol-1-ylphenyl)-3-methyl-1-propan-2-yl-4H-imidazo[4,5-c]pyrazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of 5-(5-methoxy-2-pyrazol-1-ylphenyl)-3-methyl-1-propan-2-yl-4H-imidazo[4,5-c]pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazole derivatives: Compounds like 3(5)-aminopyrazoles and pyrazolo[1,5-a]pyrimidines.
Imidazole derivatives: Compounds such as imidazo[1,2-a]pyridines and imidazo[4,5-b]pyridines.
Uniqueness
5-(5-methoxy-2-pyrazol-1-ylphenyl)-3-methyl-1-propan-2-yl-4H-imidazo[4,5-c]pyrazole stands out due to its dual pyrazole-imidazole structure, which imparts unique chemical and biological properties.
Propiedades
IUPAC Name |
5-(5-methoxy-2-pyrazol-1-ylphenyl)-3-methyl-1-propan-2-yl-4H-imidazo[4,5-c]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-11(2)24-18-16(12(3)22-24)20-17(21-18)14-10-13(25-4)6-7-15(14)23-9-5-8-19-23/h5-11H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFMNYAVISEVSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1NC(=N2)C3=C(C=CC(=C3)OC)N4C=CC=N4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-1-(2-phenylethyl)-2-pyrrolidinone](/img/structure/B5984213.png)
![9-Benzyl-3-ethyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-G]purine-2,4-dione](/img/structure/B5984219.png)
![3-{1-[(5-acetyl-3-thienyl)methyl]-3-piperidinyl}-N-(3-chloro-4-methoxyphenyl)propanamide](/img/structure/B5984242.png)

![ethyl 2,4-dimethyl-5-({[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}carbonyl)-1H-pyrrole-3-carboxylate](/img/structure/B5984247.png)
![1-(Diphenylmethyl)-4-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperazine](/img/structure/B5984256.png)
![methyl [2-[2-(2-furylmethylene)hydrazino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B5984257.png)

![N-allyl-2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5984274.png)
![{4-[6-amino-5-cyano-4-(4-hydroxy-3-methylphenyl)pyridin-2-yl]-3,5-dimethyl-1H-pyrazol-1-yl}acetic acid](/img/structure/B5984286.png)

![4-{4-[1-methyl-2-(2-pyridinyl)ethyl]-1-piperazinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5984301.png)

![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-2-[4-(methylthio)phenyl]acetamide](/img/structure/B5984321.png)
